Field: Oncology
Results: Thrombocytopenia was the major dose limiting toxicity followed by neutropenia. Both drugs contributed to the myelosuppressive effect of the combination.
Field: Pediatric Oncology
Application: Indisulam is being studied for its effects on pediatric high-grade glioma (pHGG), one of the most aggressive brain tumors.
Method: The functional effects of Indisulam on cell proliferation, clonogenic capacity, and apoptosis were measured in vitro.
Results: Treatment with Indisulam significantly reduced cell proliferation (dose-time-dependent) and clonogenic capacity (p < 0.05) and potentiated the effect of apoptosis (p < 0.01).
Indisulam, chemically known as N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, is a synthetic sulfonamide compound that has emerged as a promising anticancer agent. Initially developed for the treatment of various solid tumors, indisulam exhibits a multifaceted mechanism of action. It primarily targets the RNA Binding Motif 39 (RBM39), promoting its degradation through interactions with the DDB1 and CUL4 associated factor 15 E3 ubiquitin ligase complex. This leads to significant alterations in gene expression and cell cycle arrest, particularly in the G1 phase, making it a unique candidate in cancer therapeutics .
Indisulam acts through multiple mechanisms:
Indisulam's chemical structure allows it to engage in specific interactions that facilitate its biological activity. The compound acts as a molecular glue, stabilizing the complex between RBM39 and the DCAF15 receptor. This interaction triggers the ubiquitination of RBM39, leading to its proteasomal degradation. The resultant decrease in RBM39 levels disrupts normal mRNA splicing processes, thereby affecting numerous downstream targets involved in cell proliferation and apoptosis .
Indisulam has demonstrated potent anticancer effects across various tumor types, including colorectal and non-small cell lung cancers. Its biological activity is characterized by:
The synthesis of indisulam involves several key steps:
Various synthetic routes have been explored to optimize yield and purity, often involving modifications to reaction conditions or precursor compounds .
Indisulam's primary application is in oncology, particularly for treating solid tumors resistant to conventional therapies. Its unique mechanism of action positions it as a candidate for:
Studies have highlighted indisulam's role in modulating protein interactions within cellular pathways:
Indisulam shares structural and functional similarities with other sulfonamide-based compounds but stands out due to its unique mechanism involving protein degradation. Below are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
E7820 | Inhibits cell proliferation | Different target proteins compared to indisulam |
E7070 | Similar structure; anticancer activity | Less emphasis on RBM39 degradation |
Sulfapyridine | Antimicrobial agent | Primarily used for infections, not cancer |
Triazole sulfonamides | Antifungal properties | Focus on fungal targets |
Indisulam's distinct ability to induce targeted protein degradation through its interaction with E3 ligases sets it apart from these compounds, highlighting its potential as a novel therapeutic agent in cancer treatment .